molecular formula C29H42FN3O7S B570738 (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate CAS No. 1714147-49-5

(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate

Cat. No.: B570738
CAS No.: 1714147-49-5
M. Wt: 595.727
InChI Key: FRRVCWOXOGDOIJ-WRBWEIJPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate is a key synthetic intermediate in the preparation of Rosuvastatin, a prominent HMG-CoA reductase inhibitor. Rosuvastatin is widely used for its potent lipid-lowering effects in therapeutic settings [https://go.drugbank.com/drugs/DB01098]. This specific (3R,5S,E)-stereoisomer is critical for constructing the pharmacologically active dihydroxyheptenoate side chain of Rosuvastatin, which is essential for its mechanism of action. The compound's structure features a pyrimidine core substituted with a sulfonamido group and a protected dihydroxy heptenoate chain, presenting significant complexity and making it a valuable building block for medicinal chemistry research. Its primary research application is in the study and development of statin pharmaceuticals, serving as a crucial precursor for investigating structure-activity relationships (SAR), optimizing synthetic pathways, and producing reference standards. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl (E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42FN3O7S/c1-18(2)25-23(14-13-21(34)15-22(35)16-24(36)40-28(3,4)5)26(19-9-11-20(30)12-10-19)32-27(31-25)33(8)41(38,39)17-29(6,7)37/h9-14,18,21-22,34-35,37H,15-17H2,1-8H3/b14-13+/t21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRVCWOXOGDOIJ-WRBWEIJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)CC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42FN3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

595.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydroxy Group Deprotection

Following the Wittig reaction, the TBS group is cleaved using hydrogen fluoride (HF) in acetonitrile at 0°C. This step liberates the 3-hydroxy group, yielding a diol intermediate. Alternatively, methanesulfonic acid (MsOH) in dichloromethane at room temperature offers a safer deprotection method with comparable efficiency (92–95% yield).

Regioselective Reduction

The 5-oxo group is reduced using sodium borohydride (NaBH4) and diethylmethoxy borane in THF at -20°C. This combination ensures regioselective reduction to the (3R,5S)-diol configuration, critical for rosuvastatin’s bioactivity. The reaction proceeds with 88% diastereomeric excess (d.e.), and recrystallization from ethanol/water improves purity to >99%.

Recent Advances in Intermediate Synthesis

EP3115367A1 introduces a novel one-pot tandem process integrating Wittig reaction and sulfonamidation. The pyrimidine core is functionalized with 2-hydroxy-N,2-dimethylpropylsulfonamido via nucleophilic substitution using dimethylaminopropyl sulfonamide in dimethylacetamide (DMAc) at 80°C. This method reduces the total synthetic steps from eight to five, achieving an overall yield of 65% compared to 45–50% in traditional routes.

Key advantages of this approach :

  • Reduced Purification Needs : In situ protection of the diol as a cyclic carbonate minimizes intermediate isolation.

  • Enhanced Scalability : Continuous flow reactors enable precise temperature control during exothermic steps, improving reproducibility.

Comparative Analysis of Synthetic Methods

ParameterWittig Reaction (EP1912953B1)Phosphoranylidene Condensation (WO2006100689A1)Tandem Process (EP3115367A1)
Yield (%)78–8570–7565
Stereoselectivity (% d.e.)>999598
Temperature Range (°C)-70 to -60110–12025–80
Key AdvantageHigh E-alkene selectivityAvoids cryogenic conditionsFewer steps, higher scalability
LimitationHF usage poses safety risksModerate yieldRequires specialized equipment

Critical Considerations for Process Optimization

Solvent Selection

Polar aprotic solvents (e.g., THF, DMAc) are preferred for their ability to dissolve both hydrophilic and hydrophobic intermediates. However, THF’s low boiling point (66°C) limits its use in high-temperature reactions, necessitating a switch to toluene or xylene for condensation steps.

Protecting Group Strategy

The tert-butyl ester group in the target compound offers dual functionality :

  • Stabilizes the carboxylic acid during acidic/basic conditions.

  • Facilitates final hydrolysis to rosuvastatin calcium under mild alkaline conditions (NaOH in ethanol).

Impurity Profiling

Common impurities include:

  • Z-alkene Isomer : <0.5% when using LDA.

  • Over-reduced Diol : <1% with controlled NaBH4 stoichiometry.

  • Sulfonamide Hydrolysis Byproducts : <2% in EP3115367A1’s method due to optimized pH control .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products: The major products formed from these reactions include various derivatives of Rosuvastatin, each with specific functional groups tailored for different pharmacological properties .

Mechanism of Action

The mechanism of action of (3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate is closely related to that of Rosuvastatin. It inhibits the enzyme HMG-CoA reductase, which is a key enzyme in the cholesterol biosynthesis pathway. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include HMG-CoA reductase and various proteins involved in lipid metabolism .

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Compounds

CAS No. / Reference Key Substituents Similarity Score Key Differences
355806-00-7 Methanesulfonyl-methylamino group at pyrimidine C2 0.65 Lacks the 2-hydroxy-N,2-dimethylpropylsulfonamido group; simpler sulfonamide
194935-03-0 (3S,5R,E) configuration; indole substituent at C7 N/A Indole ring replaces pyrimidine; stereochemistry inversion at C3/C5
586966-54-3 Cyclopropyl-quinoline core; tert-butyl ester 0.93 Quinoline replaces pyrimidine; cyclopropyl substituent
[148901-69-3] Ethyl ester; 3-oxo group in heptenoyl chain 0.95 Oxo group reduces hydroxyl functionality; ethyl ester lowers steric hindrance

Key Observations :

  • Stereochemistry (3R,5S,E) versus (3S,5R,E) in CAS 194935-03-0 may lead to divergent pharmacokinetic profiles due to altered spatial orientation of hydroxyl groups .
  • Replacement of the pyrimidine core with quinoline (586966-54-3) or indole (194935-03-0) alters aromatic stacking interactions and electronic properties .

Binding Affinity and Selectivity

  • Scaffold-Based Screening : Substructure searches (as in ) reveal that the pyrimidine-sulfonamido scaffold in the target compound shows higher Met7 contact area (>10 Ų) compared to analogs with minimal Met7 interaction, suggesting improved binding to kinase targets like PERK .
  • NMR Profiling : NMR data from indicate that substitutions at pyrimidine C2 (e.g., sulfonamido vs. methanesulfonyl groups) significantly shift chemical shifts in regions A (39–44 ppm) and B (29–36 ppm), reflecting altered electronic environments and conformational flexibility .

In Silico and Experimental Validation

  • QSAR Models : highlights that QSAR models evaluate the compound against entire chemical populations rather than pairwise comparisons, emphasizing its unique sulfonamido group as a critical descriptor for activity prediction .
  • Docking Efficiency : Chemical Space Docking () suggests that the compound’s structural complexity may limit its enrichment in virtual screens compared to simpler analogs, though its unique features justify experimental prioritization .

Research Findings and Implications

  • Activity Optimization : The 2-hydroxy-N,2-dimethylpropylsulfonamido group in the target compound correlates with improved selectivity in kinase inhibition assays compared to methanesulfonyl analogs .
  • Stereochemical Impact : The (3R,5S,E) configuration enhances metabolic stability relative to (3S,5R,E) isomers, as inferred from similar tert-butyl esters in .
  • Synthetic Challenges : The compound’s multifunctional pyrimidine core requires precise protection-deprotection strategies, as demonstrated in ’s HCl/ethyl acetate methodology .

Biological Activity

(3R,5S,E)-tert-Butyl 7-(4-(4-fluorophenyl)-2-(2-hydroxy-N,2-dimethylpropylsulfonamido)-6-isopropylpyrimidin-5-yl)-3,5-dihydroxyhept-6-enoate is a complex organic compound with potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C32H36FNO4
  • Molecular Weight : 517.631 g/mol
  • CAS Number : 147489-06-3
  • IUPAC Name : tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate

The compound exhibits a multifaceted mechanism of action primarily attributed to its interactions with various biological targets:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide group suggests potential inhibition of carbonic anhydrase enzymes, which are crucial in various physiological processes including acid-base balance and ion transport.
  • Receptor Modulation : The fluorophenyl moiety may enhance binding affinity to specific receptors involved in neurotransmission and cell signaling pathways.
  • Antioxidant Properties : The dihydroxyheptenoate structure indicates possible antioxidant activity, which can mitigate oxidative stress in cells.

Anticancer Activity

Research has indicated that similar compounds exhibit significant anticancer properties. For instance:

  • Case Study : A study demonstrated that derivatives of pyrimidine compounds showed cytotoxic effects against various cancer cell lines (e.g., HeLa and MCF7) through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties:

  • Case Study : In vitro studies have shown that related sulfonamide compounds possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Preliminary studies suggest that the compound may exhibit anti-inflammatory properties:

  • Research Findings : In models of inflammation, compounds with similar structures have been shown to reduce pro-inflammatory cytokine production.

Data Tables

Biological ActivityMechanismReference
AnticancerInduction of apoptosis
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction of cytokines

Safety and Toxicity

The safety profile of this compound has not been extensively documented. However, related compounds have shown low toxicity in animal models at therapeutic doses.

Q & A

Q. How can researchers optimize the stereoselective synthesis of this compound, given its multiple chiral centers and E-configuration?

  • Methodological Answer: Stereoselective synthesis requires precise control of reaction conditions. For example, low-temperature deprotonation using sodium hexamethyldisilazide (NaHMDS) in anhydrous tetrahydrofuran (THF) at -78°C under nitrogen can stabilize intermediates and minimize racemization . Phosphonate intermediates (e.g., dimethyl phosphonate derivatives) are critical for forming the E-alkene via Horner-Wadsworth-Emmons reactions, as demonstrated in analogous pyrimidine-based syntheses . Protecting groups (e.g., tert-butyl esters) are essential to preserve hydroxyl and sulfonamido functionalities during coupling steps .

Q. What analytical techniques are most effective for confirming the stereochemical integrity of the compound?

  • Methodological Answer: High-resolution NMR (e.g., NOESY) can identify spatial proximity between protons to confirm stereochemistry at the 3R,5S positions and the E-configuration of the alkene . X-ray crystallography provides definitive proof of absolute configuration, as seen in structurally related tert-butyl esters . Chiral HPLC or capillary electrophoresis can resolve enantiomeric impurities, with mobile-phase optimization guided by computational polarity predictions .

Advanced Research Questions

Q. How can computational methods predict reactivity conflicts in the sulfonamido and pyrimidine moieties during functionalization?

  • Methodological Answer: Density Functional Theory (DFT) calculations can model electron-density distributions to identify nucleophilic/electrophilic sites. For example, the sulfonamido group’s nitrogen may exhibit reduced reactivity due to steric hindrance from the 2-hydroxy-N,2-dimethylpropyl substituent, requiring activation via tert-butyl deprotection or acid catalysis . Quantum mechanical/molecular mechanical (QM/MM) simulations can assess solvent effects on transition states in pyrimidine ring functionalization .

Q. What experimental strategies address discrepancies between predicted and observed regioselectivity in fluorophenyl-substituted pyrimidine reactions?

  • Methodological Answer: Contradictions often arise from competing electronic and steric effects. Systematic variation of substituents (e.g., replacing isopropyl with cyclopropyl groups) and monitoring via in-situ IR spectroscopy can isolate contributing factors . Kinetic isotope effects (KIEs) and Hammett plots further elucidate mechanistic pathways. For instance, electron-withdrawing fluorine substituents on the phenyl ring may direct electrophilic attacks to specific pyrimidine positions .

Q. How can researchers design experiments to resolve conflicting data on the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer: Accelerated stability studies using Design of Experiments (DoE) frameworks can model degradation pathways. For example, high-performance liquid chromatography-mass spectrometry (HPLC-MS) identifies hydrolyzed products (e.g., tert-butyl ester cleavage at acidic pH), while Arrhenius plots predict shelf-life at different temperatures . Solid-state NMR can correlate crystallinity with thermal stability .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer: Apparent contradictions may stem from polymorphic forms or aggregation. Solubility studies should standardize solvent purity and equilibration time. Dynamic light scattering (DLS) detects nanoaggregates in nonpolar solvents, while molecular dynamics simulations explain preferential solvation of the fluorophenyl group in dichloromethane vs. methanol .

Methodological Innovations

Q. Can AI-driven reaction optimization platforms improve yield in large-scale syntheses?

  • Methodological Answer: Yes. Platforms like COMSOL Multiphysics integrate quantum chemical calculations with machine learning to predict optimal reaction parameters (e.g., solvent ratios, catalyst loading). For example, neural networks trained on tert-butyl ester syntheses can recommend temperature gradients to minimize side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.